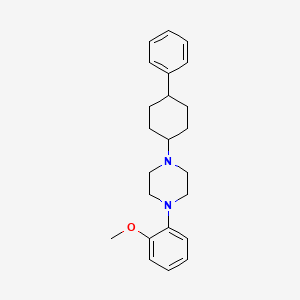![molecular formula C17H19NO5S B5849190 ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)
ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate, commonly known as ESI, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
ESI inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the amino acid residues in the active site, thereby preventing the enzyme or protein from functioning properly. The exact mechanism of action of ESI varies depending on the enzyme or protein being targeted.
Biochemical and Physiological Effects
ESI has been found to have various biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells by inhibiting carbonic anhydrase IX. It has also been found to improve cognitive function by inhibiting acetylcholinesterase. Additionally, ESI has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
ESI has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, ESI has some limitations for lab experiments. It is a sulfonamide derivative, which can lead to issues with solubility and stability. Additionally, ESI has been found to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on ESI. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of more effective cancer therapies. Another area of research is the development of ESI analogs with improved solubility and stability. This could improve the usefulness of ESI in lab experiments. Additionally, further research is needed to fully understand the off-target effects of ESI and how they can be minimized.
Synthesemethoden
ESI can be synthesized using different methods, including the reaction of 4-aminobenzoic acid with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with ethyl iodide to produce ESI. Other methods involve using different reagents and solvents to produce the compound.
Wissenschaftliche Forschungsanwendungen
ESI has been extensively used in scientific research due to its ability to inhibit certain enzymes and proteins. It has been found to inhibit carbonic anhydrase IX, a protein that is overexpressed in various cancer cells. This inhibition has been found to reduce the growth and proliferation of cancer cells. ESI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition has been found to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(19)13-5-7-14(8-6-13)18-24(20,21)15-9-10-16(22-3)12(2)11-15/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRJMNWDFDSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)



methanone](/img/structure/B5849140.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)





